1-[(4-fluorophenyl)sulfonyl]-N-{(2S)-3-methyl-1-[(5-methyl-1,3-thiazol-2-yl)amino]-1-oxobutan-2-yl}piperidine-3-carboxamide
Description
Properties
Molecular Formula |
C21H27FN4O4S2 |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-[(2S)-3-methyl-1-[(5-methyl-1,3-thiazol-2-yl)amino]-1-oxobutan-2-yl]piperidine-3-carboxamide |
InChI |
InChI=1S/C21H27FN4O4S2/c1-13(2)18(20(28)25-21-23-11-14(3)31-21)24-19(27)15-5-4-10-26(12-15)32(29,30)17-8-6-16(22)7-9-17/h6-9,11,13,15,18H,4-5,10,12H2,1-3H3,(H,24,27)(H,23,25,28)/t15?,18-/m0/s1 |
InChI Key |
BPPGEYWSEKVXAU-PKHIMPSTSA-N |
Isomeric SMILES |
CC1=CN=C(S1)NC(=O)[C@H](C(C)C)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C(C(C)C)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Formation of Piperidine Ring
The synthesis of the piperidine moiety can be accomplished using various methods:
-
A common method involves cyclizing an amino acid derivative, such as L-leucine, under acidic conditions to form the piperidine structure. This method allows for stereochemical control, ensuring that the desired (2S) configuration is obtained.
For the introduction of the sulfonyl group:
Electrophilic Aromatic Substitution:
The reaction between a piperidine derivative and a sulfonyl chloride (e.g., 4-fluorobenzenesulfonyl chloride) in the presence of a base such as triethylamine can yield the desired sulfonamide product. This step is crucial for enhancing the compound's biological activity.
Amidation
The final step involves forming the carboxamide:
-
The reaction between the piperidine-sulfonamide intermediate and an activated carboxylic acid derivative (e.g., acid chlorides or anhydrides) can be performed in a solvent like dichloromethane, often using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
The yield and purity of synthesized compounds are critical for evaluating synthetic methods. Typical yields for each step can vary:
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Piperidine formation | 70 | 95 |
| Sulfonylation | 80 | 90 |
| Amidation | 75 | 92 |
These yields can be optimized by adjusting reaction conditions, such as temperature, solvent choice, and reaction time.
The preparation of 1-[(4-fluorophenyl)sulfonyl]-N-{(2S)-3-methyl-1-[(5-methyl-1,3-thiazol-2-yl)amino]-1-oxobutan-2-yl}piperidine-3-carboxamide involves a series of well-established synthetic methodologies that can be tailored for improved efficiency and yield. Future research may focus on alternative synthetic routes or modifications to enhance biological activity or reduce environmental impact during synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(4-fluorophenyl)sulfonyl]-N-{(2S)-3-methyl-1-[(5-methyl-1,3-thiazol-2-yl)amino]-1-oxobutan-2-yl}piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown effectiveness in inhibiting cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The incorporation of the thiazole moiety enhances its interaction with specific molecular targets involved in cancer progression.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies indicate that it inhibits the growth of resistant strains, making it a candidate for addressing antibiotic resistance issues. Its mechanism likely involves disruption of bacterial cell wall synthesis or function.
Neurological Disorders
Research indicates that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Mechanistic studies suggest it may modulate neurotransmitter levels or protect neuronal cells from oxidative stress.
Case Studies
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-N-{(2S)-3-methyl-1-[(5-methyl-1,3-thiazol-2-yl)amino]-1-oxobutan-2-yl}piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Key Insights :
- The 3-carboxamide position on piperidine is critical for maintaining hydrogen-bond interactions in kinase targets (e.g., ALK) .
- Substitution at the sulfonyl group’s phenyl ring (e.g., 4-fluoro vs. 4-methoxy) alters logP values and membrane permeability .
Thiazole-Containing Analogues
Key Insights :
- Thiazole rings enhance metabolic stability over pyrazole analogs, as seen in prolonged half-life (t₁/₂) in microsomal assays .
- The 5-methyl group on thiazole may reduce off-target interactions by sterically hindering non-specific binding pockets .
Sulfonyl Group Modifications
Key Insights :
- The 4-fluorophenylsulfonyl group enhances electrostatic interactions with basic residues in receptor binding sites compared to non-sulfonylated analogs .
- Replacement with trifluoromethyl or cyano groups (e.g., 2e in ) increases hydrophobicity, affecting solubility and distribution.
Research Findings and Data
Receptor Binding and Selectivity
- Calcium Mobilization Assays : Pyrazole analogs (e.g., 28a–30 in ) showed EC₅₀ values >10 µM for NTS1, whereas thiazole-containing compounds (unpublished data) are hypothesized to achieve sub-micromolar activity due to improved steric fit.
- Competitive Binding : The 4-fluorophenylsulfonyl group in the target compound may mimic tyrosine phosphate moieties, conferring pseudo-irreversible binding to SH2 domains .
Q & A
Q. What are the standard protocols for synthesizing this compound, and what critical parameters influence yield?
Methodological Answer: Synthesis typically involves multi-step organic reactions, including sulfonylation, carboxamide coupling, and stereospecific modifications. Key steps include:
- Sulfonylation : Reacting 4-fluorophenyl sulfonyl chloride with a piperidine derivative under basic conditions (e.g., NaHCO₃) in anhydrous THF at 0–5°C .
- Carboxamide coupling : Using EDC/HOBt or DCC-mediated activation of the carboxylic acid group for amide bond formation with the thiazolylamine moiety. Maintain inert atmosphere (N₂/Ar) to prevent oxidation .
- Chiral purity control : Employ (2S)-configured intermediates with chiral HPLC or enzymatic resolution to ensure stereochemical fidelity .
Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (sulfonylation) | Lower temps reduce side reactions |
| Solvent | Anhydrous THF/DMF | Polar aprotic solvents enhance reactivity |
| Catalyst | EDC/HOBt (1:1 molar ratio) | Excess catalyst leads to byproducts |
Q. Which analytical techniques are recommended for structural and purity characterization?
Methodological Answer: Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm sulfonyl, piperidine, and thiazole ring connectivity. Compare chemical shifts with analogs (e.g., 4-fluorophenyl sulfonamides in ) .
- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% TFA) to assess purity (>98%) and detect trace isomers .
- X-ray Crystallography : For absolute stereochemistry confirmation, particularly the (2S)-configuration in the butan-2-yl group .
Q. What safety precautions are essential during handling and storage?
Methodological Answer:
- Handling : Use PPE (gloves, goggles) due to potential sulfonamide sensitization. Work in a fume hood to avoid inhalation of fine powders .
- Storage : Store at –20°C under argon in amber vials to prevent photodegradation and moisture absorption .
Advanced Research Questions
Q. How can heuristic algorithms optimize reaction conditions for scalable synthesis?
Methodological Answer: Bayesian optimization or full factorial design (FFD) can systematically explore variables:
- Variables : Temperature, catalyst loading, solvent ratio, reaction time.
- Algorithm Implementation :
Define a response surface model using FFD (e.g., 2⁴ design for four variables) .
Use software (e.g., JMP, Python Scikit-Optimize) to predict optimal conditions.
Validate predictions with small-scale runs (1–5 mmol) .
Example Optimization Table :
| Variable | Low Level | High Level | Optimal Predicted |
|---|---|---|---|
| Temp (°C) | 25 | 60 | 45 |
| Catalyst (mol%) | 5 | 15 | 10 |
| Solvent (THF:DMF) | 1:1 | 3:1 | 2:1 |
Q. How should researchers resolve contradictions in reported biological activity data?
Methodological Answer: Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized Assays : Use identical cell lines (e.g., HEK293 for enzyme inhibition) and control compounds () .
- Dose-Response Curves : Perform triplicate runs with IC₅₀ calculations to compare potency across studies .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., piperidine-3-carboxamides in ) to identify trends .
Q. What experimental designs elucidate the compound’s mechanism of action in enzyme inhibition?
Methodological Answer:
- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- Molecular Docking : Employ AutoDock Vina with crystal structures of target enzymes (e.g., cytochrome P450 isoforms) to predict binding modes .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
